4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2,2-dimethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-10(17-2)8-15-11(13-14-12(15)18)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEIRWZHMRYHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=NNC1=S)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372567 | |
| Record name | 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136745-20-5 | |
| Record name | 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole core is typically constructed via cyclization of thiosemicarbazide precursors. For example, potassium dithiocarbazinate reacts with hydrazine hydrate under reflux to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a structural analog. Adapting this method, the dimethoxyethyl group is introduced at the N4 position by substituting the amino group with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., K₂CO₃). This nucleophilic alkylation proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding 40–55% after recrystallization.
Critical Parameters :
-
Solvent : DMF or acetonitrile enhances solubility of ionic intermediates.
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Temperature : Reactions above 60°C prevent premature precipitation but risk ether cleavage in the dimethoxyethyl group.
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Characterization : IR spectra confirm S-H (696 cm⁻¹) and C-O-C (1,100 cm⁻¹) stretches, while ¹H NMR resolves dimethoxyethyl protons at δ 3.3–3.5 ppm.
Hantzsch-Type Triazole Synthesis
Alternative routes employ Hantzsch cyclocondensation, where a β-ketoester (e.g., ethyl 2,2-dimethoxyacetate) reacts with phenylthiosemicarbazide. The reaction proceeds in acetic acid under reflux, forming the triazole ring via dehydration and cyclization. This method achieves 60–70% yield but requires strict stoichiometric control to minimize byproducts like thioureas.
Reaction Mechanism :
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Formation of Thiosemicarbazide :
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Cyclization :
Optimization Insights :
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Excess acetic acid accelerates cyclization but complicates isolation.
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Thiourea byproducts are mitigated by slow addition of β-ketoester.
Functional Group Introduction and Modification
Post-Cyclization Alkylation
The dimethoxyethyl group is appended after triazole formation via alkylation. For instance, 5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1,1-dimethoxyethane in HMPA at 80°C for 24 hours, achieving 80% yield. Potassium carbonate acts as a base, deprotonating the thiol to enhance nucleophilicity.
Data Table 1: Alkylation Conditions and Outcomes
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-1,1-dimethoxyethane | HMPA | 80 | 24 | 80 |
| 2-Chloro-1,1-dimethoxyethane | DMF | 70 | 36 | 55 |
Challenges :
Pre-Functionalized Starting Materials
Synthesizing the dimethoxyethyl moiety prior to cyclization streamlines the process. Ethyl 2,2-dimethoxyacetate is converted to its hydrazide derivative, which then condenses with phenyl isothiocyanate to form a thiosemicarbazide. Cyclization in aqueous HCl yields the target compound directly, avoiding post-modification steps.
Advantages :
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Higher regioselectivity (N4 substitution).
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Fewer purification steps due to reduced byproduct formation.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. Silica gel chromatography (9:2:1 CH₂Cl₂/hexanes/methanol) resolves regioisomers, particularly when alkylation sites are ambiguous.
Purity Metrics :
Spectroscopic Confirmation
IR Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
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δ 169.5 ppm (C=S)
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δ 105.2 ppm (OCH₃)
Comparative Analysis of Synthetic Routes
Data Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Post-Cyclization Alkylation | 3 | 65 | 95 |
| Pre-Functionalized Route | 2 | 75 | 98 |
| Hantzsch Cyclization | 4 | 50 | 90 |
Trade-offs :
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Post-cyclization alkylation offers flexibility but lower yields.
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Pre-functionalized routes reduce steps but require specialized precursors.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
The compound contains a triazole ring substituted with a phenyl group and a dimethoxyethyl group, which contributes to its reactivity and potential biological activity.
Chemistry
4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its thiol group allows for various chemical reactions, including oxidation and substitution reactions.
Reaction Types
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acid derivatives.
- Reduction : The triazole ring can be reduced to yield dihydrotriazole derivatives.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution.
Biology
The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that it can inhibit the growth of various pathogens, indicating its potential as a therapeutic agent.
Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, researchers tested the antifungal efficacy of this compound against Candida species. Results indicated a significant reduction in fungal growth at low concentrations, demonstrating its potential as an antifungal agent .
Medicine
Due to its unique structural features, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, the compound is utilized in developing advanced materials with specific electronic or optical properties. Its chemical stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and dimethoxyethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring with the phenyl and dimethoxyethyl groups further enhances its versatility and applicability in various research fields.
Biological Activity
4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 136745-20-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₅N₃O₂S
- Molecular Weight : 265.33 g/mol
- Structural Characteristics : The compound features a triazole ring substituted with a thiol group and a dimethoxyethyl side chain, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. In particular:
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Cytotoxicity Assays :
- The compound was evaluated against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated significant cytotoxic effects, particularly against the melanoma cell line, suggesting selective toxicity towards cancer cells .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promising antimicrobial activity:
- Antibacterial Studies :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol compounds is often influenced by their structural features:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring has been correlated with enhanced anticancer activity. For instance, compounds with methyl substituents demonstrated increased potency compared to those with electron-withdrawing groups like bromine .
Study 1: Cytotoxicity Against Melanoma Cells
In a study evaluating various triazole derivatives, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was found to have an IC₅₀ value significantly lower than that of standard chemotherapeutic agents in melanoma models. This suggests it could be a candidate for further development as an anticancer drug .
Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multi-drug resistant bacterial strains. This positions it as a potential lead compound in the search for new antibiotics .
Q & A
What are the optimized synthetic routes for 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Acylation : React a hydrazine derivative (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) with phenylisothiocyanate to form a thioamide intermediate.
Cyclization : Perform alkaline cyclization under reflux to generate the triazole-thiol core.
Functionalization : Introduce the 2,2-dimethoxyethyl group via alkylation using brominated dimethoxyethane derivatives under basic conditions (e.g., NaOH in ethanol).
Key optimization steps include controlling pH during cyclization and using inert atmospheres to minimize oxidation. Characterization via H NMR and IR spectroscopy confirms intermediate purity .
Which analytical techniques are critical for confirming the structure of this compound?
Level: Basic
Answer:
A combination of techniques ensures structural fidelity:
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content).
- H/C NMR : Identifies proton environments (e.g., dimethoxyethyl protons at δ 3.2–3.5 ppm) and aromatic signals from the phenyl group.
- IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm) and triazole ring vibrations (~1600 cm).
- LC-MS : Confirms molecular ion peaks and purity (>95%) using reverse-phase chromatography .
How can molecular docking predict the biological activity of derivatives?
Level: Advanced
Answer:
Molecular docking evaluates binding affinity to target proteins (e.g., kinases, cyclooxygenase-2):
Protein Preparation : Retrieve target structures (e.g., PDB ID 3LD6 for lanosterol 14-α-demethylase) and remove water/ligands.
Ligand Optimization : Minimize energy of the triazole-thiol derivative using DFT (e.g., B3LYP/6-31G* basis set).
Docking Simulations : Use AutoDock Vina to generate binding poses; prioritize low-energy conformations (<-8 kcal/mol).
Validation : Compare results with known inhibitors (e.g., ketoconazole for 3LD6) to assess predictive accuracy .
What strategies address contradictory results in biological activity across derivatives?
Level: Advanced
Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing dimethoxyethyl with pyrrole) to isolate pharmacophores.
- Dose-Response Curves : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify true EC values.
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill assays .
How to design derivatives to enhance pharmacokinetic properties?
Level: Advanced
Answer:
Improve ADME (Absorption, Distribution, Metabolism, Excretion) via:
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity (target LogP <3).
- Metabolic Stability : Replace labile dimethoxyethyl groups with cyclopropyl or fluorinated analogs.
- In Silico Screening : Use SwissADME or ADMETLab to predict bioavailability (>30%) and CYP450 inhibition risks .
What are common side reactions during alkylation of this compound?
Level: Basic
Answer:
Key side reactions include:
- Over-Alkylation : Competing N-alkylation instead of S-alkylation. Mitigate by using bulky alkylating agents (e.g., phenacyl bromide) in polar aprotic solvents (DMF).
- Oxidation : Thiol (-SH) to disulfide (-S-S-) formation. Prevent by conducting reactions under nitrogen and adding reducing agents (e.g., DTT) .
How to validate target engagement in enzyme inhibition studies?
Level: Advanced
Answer:
In Vitro Assays : Measure IC using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH for proteases).
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized enzyme.
X-ray Crystallography : Resolve co-crystal structures to confirm binding poses (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
